molecular formula C6H5Cl3Si B3334296 Phenyltrichlorosilane-d5 CAS No. 59620-12-1

Phenyltrichlorosilane-d5

Cat. No.: B3334296
CAS No.: 59620-12-1
M. Wt: 216.6 g/mol
InChI Key: ORVMIVQULIKXCP-RALIUCGRSA-N
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Description

Phenyltrichlorosilane-d5 is a chemical compound with the molecular formula C6D5SiCl3, where "d5" indicates the presence of five deuterium atoms replacing hydrogen atoms in the phenyl ring. This isotopically labeled compound is used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyltrichlorosilane-d5 can be synthesized through the reaction of benzene-d5 (C6D6) with trichlorosilane (SiHCl3) under controlled conditions. The reaction typically involves the use of a catalyst, such as aluminum chloride (AlCl3), and is conducted at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over reaction parameters to ensure high yield and purity. The process may also include purification steps, such as distillation, to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Phenyltrichlorosilane-d5 undergoes various types of chemical reactions, including:

  • Oxidation: Oxidation reactions can convert this compound to phenylsilicic acid or other oxidized derivatives.

  • Reduction: Reduction reactions can reduce the silicon-chlorine bonds, leading to the formation of phenylsilane derivatives.

  • Substitution: Substitution reactions can replace chlorine atoms with other functional groups, resulting in a variety of substituted phenylsilanes.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles, such as Grignard reagents, can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Phenylsilicic acid, phenylsilanol.

  • Reduction: Phenylsilane, phenylsilanol.

  • Substitution: Phenylsilane derivatives with various functional groups.

Scientific Research Applications

Phenyltrichlorosilane-d5 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of reaction mechanisms and molecular structures. Its applications include:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Employed in the study of biological systems and processes, particularly in tracing the fate of silicon-containing compounds.

  • Medicine: Investigated for potential therapeutic applications, such as in drug delivery systems.

  • Industry: Utilized in the development of new materials and technologies, including silicon-based materials.

Mechanism of Action

The mechanism by which Phenyltrichlorosilane-d5 exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the silicon-chlorine bonds are cleaved, and the phenyl ring may undergo further transformations. The molecular targets and pathways involved vary based on the reaction conditions and the presence of other reagents.

Comparison with Similar Compounds

Phenyltrichlorosilane-d5 is similar to other phenylsilanes, such as phenylsilane (C6H5SiH3) and phenyltrichlorosilane (C6H5SiCl3). its isotopic labeling with deuterium atoms makes it unique, as it allows for more precise tracking and analysis in scientific research. Other similar compounds include:

  • Phenylsilane (C6H5SiH3)

  • Phenyltrichlorosilane (C6H5SiCl3)

  • Phenyltrifluorosilane (C6H5SiF3)

Properties

IUPAC Name

trichloro-(2,3,4,5,6-pentadeuteriophenyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl3Si/c7-10(8,9)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVMIVQULIKXCP-RALIUCGRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[Si](Cl)(Cl)Cl)[2H])[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80475196
Record name Phenyltrichlorosilane-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59620-12-1
Record name Phenyltrichlorosilane-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 59620-12-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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